molecular formula C18H30O15 B13785353 Agarotriose

Agarotriose

Cat. No.: B13785353
M. Wt: 486.4 g/mol
InChI Key: VPMAFOPPEUEPNR-YFARQLEDSA-N
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Description

Agarotriose is a type of agarooligosaccharide derived from agarose, a polysaccharide found in the cell walls of red algae. Agarose is composed of D-galactose and 3,6-anhydro-L-galactose linked by alternating β-1,4 and α-1,3-glycosidic bonds . This compound, specifically, is a trisaccharide consisting of three galactose units.

Preparation Methods

Synthetic Routes and Reaction Conditions

Agarotriose can be synthesized through the enzymatic hydrolysis of agarose using specific agarases. For instance, β-agarase can cleave agarose into agarooligosaccharides, including this compound . The process typically involves dissolving agarose in citric acid and then subjecting it to enzymatic treatment. The reaction conditions often include a temperature of 90°C and a pressure of 0.5 MPa for about 50 minutes .

Industrial Production Methods

Industrial production of this compound involves the use of large-scale bioreactors where agarose is hydrolyzed by agarases. The enzymatic process is optimized to ensure high yield and purity of this compound. The use of citric acid for initial liquefaction of agarose followed by enzymatic hydrolysis is a common method .

Chemical Reactions Analysis

Types of Reactions

Agarotriose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound can be catalyzed by specific β-galactosidases, which break down the trisaccharide into its monomeric units .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include citric acid for hydrolysis and specific agarases for enzymatic reactions. The conditions typically involve moderate temperatures and pressures to facilitate the enzymatic activity .

Major Products

The major products formed from the hydrolysis of this compound include D-galactose and 3,6-anhydro-L-galactose . These monomeric sugars have various applications in the food and pharmaceutical industries.

Mechanism of Action

The mechanism of action of agarotriose involves its enzymatic breakdown into monomeric sugars. Specific β-galactosidases act on this compound to release D-galactose and 3,6-anhydro-L-galactose . These sugars can then participate in various metabolic pathways, contributing to their physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Agarotriose is unique due to its specific trisaccharide structure, which makes it a valuable substrate for studying the activity of specific enzymes like β-galactosidases. Its smaller size compared to other agarooligosaccharides like agaropentaose allows for easier enzymatic breakdown and absorption .

Properties

Molecular Formula

C18H30O15

Molecular Weight

486.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)-4-[[(1S,3S,4S,5S,8R)-4-hydroxy-8-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]oxane-2,3,5-triol

InChI

InChI=1S/C18H30O15/c19-1-4-7(21)9(23)10(24)17(30-4)32-13-6-3-28-15(13)12(26)18(31-6)33-14-8(22)5(2-20)29-16(27)11(14)25/h4-27H,1-3H2/t4-,5-,6+,7+,8+,9+,10-,11-,12+,13-,14+,15+,16-,17+,18+/m1/s1

InChI Key

VPMAFOPPEUEPNR-YFARQLEDSA-N

Isomeric SMILES

C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O)CO)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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